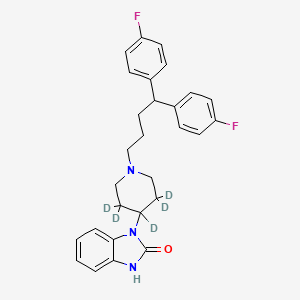
Pimozide-d5 (Major)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pimozide-d5 (Major) is a deuterated form of pimozide, a neuroleptic drug of the diphenylbutylpiperidine class. Pimozide is primarily used as an antipsychotic agent and is effective in managing motor and phonic tics in patients with Tourette’s Disorder . The deuterated form, Pimozide-d5, is often used in scientific research to study the pharmacokinetics and metabolic pathways of pimozide.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pimozide-d5 involves the incorporation of deuterium atoms into the pimozide molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of Pimozide-d5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and consistency.
化学反応の分析
Types of Reactions
Pimozide-d5 undergoes several types of chemical reactions, including:
Oxidation: Pimozide-d5 can be oxidized to form various metabolites.
Reduction: The compound can undergo reduction reactions, although these are less common.
Substitution: Pimozide-d5 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride can be used, often under mild conditions.
Substitution: Various nucleophiles can be used in substitution reactions, with conditions depending on the specific reaction.
Major Products Formed
The major products formed from these reactions include various metabolites of Pimozide-d5, which are often studied to understand the drug’s metabolic pathways and potential side effects.
科学的研究の応用
Pimozide-d5 is widely used in scientific research for several applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of pimozide.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Drug Interactions: Understanding how pimozide interacts with other drugs and compounds.
Cancer Research: Pimozide has shown potential in inhibiting the growth of brain tumors by targeting STAT3-mediated autophagy.
Neuropharmacology: Researching the effects of pimozide on the central nervous system and its potential therapeutic uses in psychiatric disorders.
作用機序
Pimozide-d5 exerts its effects primarily through the blockade of dopamine receptors in the central nervous system. It binds to and inhibits the dopamine D2 receptor, reducing the activity of dopamine and alleviating symptoms of disorders such as Tourette’s Syndrome . The compound also affects other neurotransmitter systems, contributing to its therapeutic and side effects.
類似化合物との比較
Similar Compounds
Haloperidol: Another antipsychotic drug with similar dopamine receptor-blocking activity.
Chlorpromazine: A typical antipsychotic with a broader spectrum of receptor targets.
Fluphenazine: Similar in its antipsychotic effects but with different pharmacokinetic properties.
Uniqueness of Pimozide-d5
Pimozide-d5 is unique due to its deuterated nature, which allows for more detailed pharmacokinetic studies. The incorporation of deuterium atoms can alter the metabolic stability and half-life of the compound, providing valuable insights into its behavior in the body.
特性
分子式 |
C28H29F2N3O |
|---|---|
分子量 |
466.6 g/mol |
IUPAC名 |
3-[1-[4,4-bis(4-fluorophenyl)butyl]-3,3,4,5,5-pentadeuteriopiperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C28H29F2N3O/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-32-18-15-24(16-19-32)33-27-6-2-1-5-26(27)31-28(33)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)/i15D2,16D2,24D |
InChIキー |
YVUQSNJEYSNKRX-SQXKFXMRSA-N |
異性体SMILES |
[2H]C1(CN(CC(C1([2H])N2C3=CC=CC=C3NC2=O)([2H])[2H])CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)[2H] |
正規SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


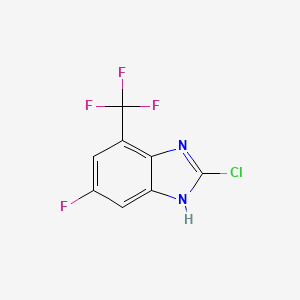

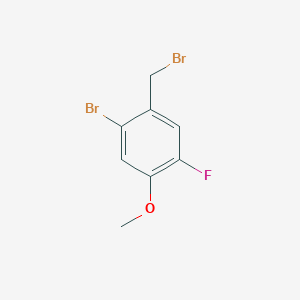
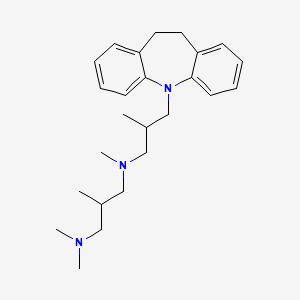
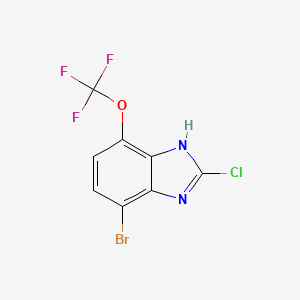
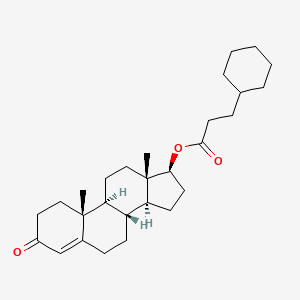

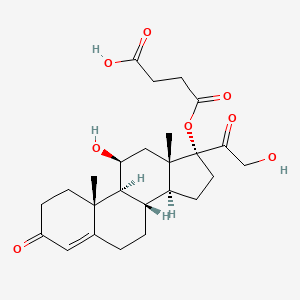
![2',7'-dichloro-3',6'-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9'-xanthene]-5-one](/img/structure/B13430608.png)
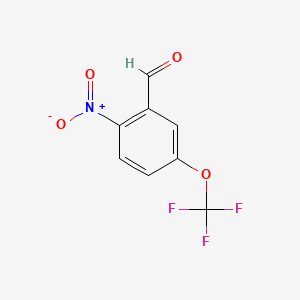
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxyacetamide](/img/structure/B13430613.png)
![4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol](/img/structure/B13430620.png)
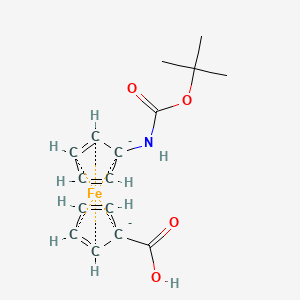
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline](/img/structure/B13430650.png)
